![molecular formula C14H9N3O2S B571887 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1227270-43-0](/img/structure/B571887.png)
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, also known as 1-PPS, is a novel heterocyclic compound with potential applications in the field of medicinal chemistry. It has been used in several research studies to investigate its pharmacological properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile serves as an intermediate in various chemical synthesis processes. It has been used efficiently in sulfonation reactions with chlorosulfonic acid in acetonitrile, leading to the development of a clean protocol for direct synthesis of corresponding sulfonyl chlorides. These intermediates can be transformed into various sulfonamide derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Janosik et al., 2006). Additionally, palladium-catalyzed decarboxylative Suzuki and Heck couplings have been applied to synthesize 2-aryl/alkenyl derivatives of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing its application in cross-coupling reactions to access a variety of structurally diverse molecules (Suresh et al., 2013).
Biological Activity and Applications
Research has also focused on the biological activities of pyrrolo[2,3-b]pyridine scaffolds. New biologically active pyrrolo[2,3-b]pyridine derivatives have been synthesized and characterized, indicating the potential of these compounds in medicinal chemistry and drug design due to their structural properties and biological activities (Sroor, 2019). These findings open avenues for further exploration of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its derivatives in the development of new pharmaceuticals.
Material Science and Optoelectronics
In material science, derivatives of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile have been investigated for their structural and optical properties. Studies on pyrazolo pyridine derivatives have reported on their thermal, structural, optical, and diode characteristics, highlighting their potential applications in optoelectronics and as photosensors (Zedan et al., 2020). These investigations demonstrate the compound's utility in the development of new materials with specific electronic and optical properties.
properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-10-12-7-6-11-8-9-17(14(11)16-12)20(18,19)13-4-2-1-3-5-13/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXJFIFKDADEBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.